ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate
Overview
Description
Ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that make it a valuable intermediate in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Acetylamino Group: The initial step involves the acetylation of 4-aminobenzenesulfonamide to form 4-(acetylamino)benzenesulfonamide.
Coupling Reaction: This intermediate is then coupled with ethyl acetoacetate under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and acetylamino groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The compound can undergo condensation reactions with other carbonyl-containing compounds to form larger molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxo-2-butenoate can be compared with similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the sulfonyl and acetylamino groups, making it less reactive in certain chemical reactions.
Ethyl 4-(sulfonylamino)benzoate: Contains the sulfonyl group but lacks the acetylamino group, affecting its biological activity.
Ethyl 4-(acetylamino)benzoate: Contains the acetylamino group but lacks the sulfonyl group, influencing its chemical reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (E)-4-[4-(acetylsulfamoyl)anilino]-4-oxobut-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-3-22-14(19)9-8-13(18)15-11-4-6-12(7-5-11)23(20,21)16-10(2)17/h4-9H,3H2,1-2H3,(H,15,18)(H,16,17)/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTJDCVDFPLIMU-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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